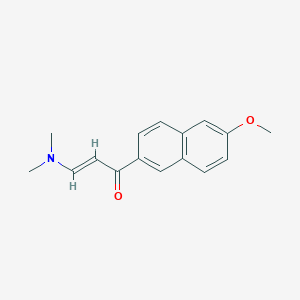

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-17(2)9-8-16(18)14-5-4-13-11-15(19-3)7-6-12(13)10-14/h4-11H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJKJJDAFUVUQH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one, also known as DMAN, is a synthetic compound with promising biological activities, particularly in the field of cancer research. Its structure includes a dimethylamino group and a methoxy-naphthalene moiety, which contribute to its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 255.317 g/mol

- CAS Number : 1477476-75-7

- Purity : Typically ≥ 95% .

The biological activity of DMAN is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation and apoptosis. Research indicates that DMAN may exert its effects through:

- Inhibition of Tubulin Polymerization : Similar to other known antitumor agents, DMAN disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Targeting Specific Kinases : Preliminary studies suggest that DMAN may inhibit specific kinases involved in cancer cell survival and proliferation pathways .

Biological Activity and Efficacy

Recent studies have highlighted the antiproliferative effects of DMAN across various cancer cell lines. The following table summarizes its cytotoxic effects measured by IC values:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.64 - 3.24 | |

| MDA-MB-231 | 0.28 - 1.32 | |

| HCT-116 | 0.79 | |

| A549 (Lung) | 0.41 |

Case Studies

Several case studies have investigated the biological effects of DMAN:

-

Antiproliferative Activity :

- In vitro studies demonstrated that DMAN significantly inhibits the growth of MCF-7 breast cancer cells, with IC values comparable to established chemotherapeutics like CA-4 .

- Flow cytometry analysis revealed that DMAN induces G2/M phase arrest in MCF-7 cells, leading to increased apoptosis as evidenced by caspase activation assays.

- Mechanistic Studies :

- Synergistic Effects :

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies suggest that modifications in the naphthyl moiety can enhance antimicrobial efficacy, making it a candidate for further development in anti-tubercular therapies .

1.2 Anticancer Activity

Compounds with similar structural frameworks have shown promising anticancer properties. For instance, chalcone derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the dimethylamino group is believed to play a crucial role in enhancing the cytotoxicity of these compounds against various cancer cell lines .

1.3 Neuroprotective Effects

There is emerging evidence that certain derivatives of this compound may offer neuroprotective benefits. Studies suggest that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

2.1 Organic Photonic Devices

The compound's unique electronic properties make it suitable for applications in organic photonic devices. Research has demonstrated that derivatives can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to generate and transport charge carriers efficiently . The incorporation of this compound into polymer matrices can enhance the performance characteristics of these devices.

2.2 Nonlinear Optical Materials

This compound has been investigated for its nonlinear optical (NLO) properties. As an NLO material, it could be used in applications such as frequency doubling and optical switching, which are critical for developing advanced photonic systems .

Chemical Intermediate

Due to its versatile structure, this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and dyes. The ability to modify its structure through simple chemical reactions allows for the development of tailored compounds with specific functionalities .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Variations in Chalcone Derivatives

The table below compares substituents and key structural features of 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one with related compounds:

Structural Insights :

- Dihedral Angles: In compound I, the dihedral angle between the naphthyl and pyridine rings (40.5–41.2°) indicates moderate planarity disruption, affecting π-π stacking . For the target compound, similar steric interactions between the naphthyl and dimethylamino groups may reduce planarity compared to simpler phenyl analogs.

- Hydrogen Bonding: Compound I forms C–H···O bonds, enhancing crystal packing , whereas the dimethylamino group in the target compound may participate in weaker van der Waals interactions.

Electronic and Optical Properties

- Donor-π-Acceptor (D-π-A) Systems: The target compound’s dimethylamino and naphthyl groups create a D-π-A system, as seen in DFT studies of (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one. These systems exhibit nonlinear optical (NLO) properties due to intramolecular charge transfer, making them candidates for optoelectronic applications .

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one?

Answer:

The compound is synthesized via the Claisen-Schmidt condensation reaction between 6-methoxy-2-naphthaldehyde and 3-(dimethylamino)acetophenone derivatives. Key steps include:

- Reagents : 6-Methoxy-2-naphthaldehyde (1.86 g, 0.01 mol) and 3-(dimethylamino)acetophenone (or analogous ketone) in methanol (25 mL).

- Base : 40% KOH solution (5 mL) is added to the stirred mixture.

- Reaction Time : Overnight stirring at room temperature.

- Purification : The product is filtered and recrystallized from ethyl acetate to yield colorless crystals (m.p. 427–429 K) .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the primary method. Key methodologies:

- Data Collection : Using a Nonius KappaCCD or Bruker APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) at 120 K.

- Structure Solution : SHELXS-97 for phase determination via direct methods.

- Refinement : SHELXL-97 for least-squares refinement against , with anisotropic displacement parameters for non-H atoms.

- Visualization : ORTEP-3 for molecular graphics and torsion angle analysis (e.g., C–C–C–O torsion = 23.0° in the enone fragment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.